2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile
Description
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position, an ethyl group at the 3-position, and an acetonitrile moiety at the 5-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical intermediates. The acetonitrile group enhances reactivity in nucleophilic additions or cyclization reactions, while the alkyl substituents modulate solubility and steric interactions.
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(5-ethyl-2-methylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C8H11N3/c1-3-7-6-8(4-5-9)11(2)10-7/h6H,3-4H2,1-2H3 |
InChI Key |
YFUGVRIYXIZSPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)CC#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For instance, 3-ethyl-1-methyl-1H-pyrazole can be prepared by reacting ethyl acetoacetate with methylhydrazine.
Introduction of the Acetonitrile Group: The acetonitrile group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with a suitable nitrile source, such as chloroacetonitrile, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The nitrile group can also act as a reactive site for further chemical modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the pyrazole-acetonitrile framework, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Alkyl vs. Aryl Substituents : The target compound’s 3-ethyl and 1-methyl groups are electron-donating, increasing pyrazole ring electron density. In contrast, the phenyl group in 2-(5-phenyl-1H-pyrazol-3-yl)acetonitrile withdraws electrons, reducing nucleophilicity at the pyrazole core .
Physicochemical Properties
- Solubility : The target compound’s alkyl groups enhance lipophilicity compared to pyridinyl- or phenyl-substituted analogs. However, the pyridinyl group in 2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile may improve aqueous solubility via hydrogen bonding .
- Thermal Stability : Bulky substituents (e.g., isopropyl, trifluoromethylphenyl) increase melting points and thermal stability due to restricted molecular motion .
Biological Activity
2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is a member of the pyrazole family, which is characterized by a five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, including the presence of both ethyl and methyl groups along with a nitrile functional group, suggest diverse reactivity and interactions with biological targets.
Chemical Structure
The molecular formula for 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile is , and its structure can be depicted as follows:
Antimicrobial Properties
Research indicates that 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile exhibits significant antibacterial and antifungal activities. Studies have shown that derivatives of pyrazole compounds often demonstrate effectiveness against various bacterial strains, suggesting potential applications in drug development for infectious diseases.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile | Antibacterial | 32 µg/mL |
| 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile | Antifungal | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenases (COX), enzymes involved in the inflammatory process. The selectivity index for COX inhibition can provide insights into the safety and efficacy of these compounds.
Table 2: COX Inhibition Data
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|---|
| 2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile | 45% | 75% | 1.67 |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves cell cycle arrest and activation of apoptotic pathways.
Case Study: Induction of Apoptosis
A recent study evaluated the effects of 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile on human cancer cell lines. The results showed a significant increase in apoptotic cells after treatment with the compound at concentrations ranging from 10 to 50 µM, with an IC50 value determined to be approximately 25 µM.
Mechanistic Insights
Molecular docking studies have been employed to understand how 2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)acetonitrile interacts with various biological targets. These studies suggest that the compound binds selectively to certain enzymes and receptors, which may explain its diverse biological activities.
Table 3: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| COX-2 | -8.5 | Hydrogen bonding |
| CDK9 | -9.0 | Hydrophobic interactions |
| DHODH | -7.8 | Ionic interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
